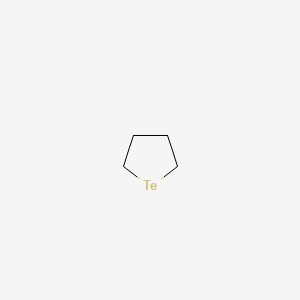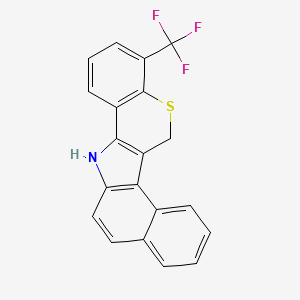
4-iodosylbenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodosylbenzoic acid is an organic compound that belongs to the class of hypervalent iodine compounds. It is characterized by the presence of an iodine atom in the +3 oxidation state, bonded to a benzoic acid moiety. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodosylbenzoic acid can be synthesized through the oxidation of 4-iodobenzoic acid. One common method involves the use of potassium permanganate as the oxidizing agent. The reaction is typically carried out in an aqueous medium at elevated temperatures. The general reaction scheme is as follows:
4-Iodobenzoic acid+KMnO4→4-Iodosylbenzoic acid+MnO2+KOH
Another method involves the use of Oxone® (potassium peroxymonosulfate) in an aqueous solution under mild conditions at room temperature .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of oxidizing agents and solvents may vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-Iodosylbenzoic acid undergoes various types of chemical reactions, including:
Substitution: It can participate in electrophilic substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include potassium permanganate, Oxone®, and trifluoromethanesulfonic anhydride.
Substitution Reactions: Reagents such as methanol and trimethylsilyl iodide are used under basic conditions.
Major Products
Scientific Research Applications
4-Iodosylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-iodosylbenzoic acid involves the transfer of oxygen atoms to the substrate, resulting in oxidation. The hypervalent iodine center facilitates the formation of reactive intermediates, which then interact with the substrate to form the desired products. The molecular targets include alcohols, sulfides, and amines, which are oxidized to their corresponding carbonyl, sulfoxide, and imine forms .
Comparison with Similar Compounds
Similar Compounds
2-Iodoxybenzoic Acid (IBX): Another hypervalent iodine compound known for its strong oxidizing properties.
4-Iodobenzoic Acid: A precursor to 4-iodosylbenzoic acid, used in similar oxidation reactions.
3-Iodobenzoic Acid: Similar in structure but with the iodine atom in a different position, affecting its reactivity.
Uniqueness
This compound is unique due to its specific oxidation state and position of the iodine atom, which confer distinct reactivity and selectivity in chemical reactions. Its ability to act as a strong oxidizing agent under mild conditions makes it valuable in both laboratory and industrial settings .
Properties
CAS No. |
4230-36-8 |
|---|---|
Molecular Formula |
C7H5IO3 |
Molecular Weight |
264.02 g/mol |
IUPAC Name |
4-iodosylbenzoic acid |
InChI |
InChI=1S/C7H5IO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4H,(H,9,10) |
InChI Key |
CGSZWKBMBXZLQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)I=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14159466.png)

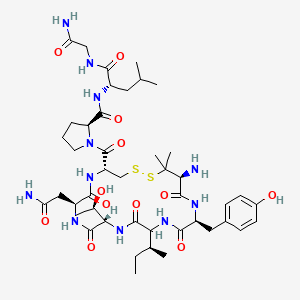
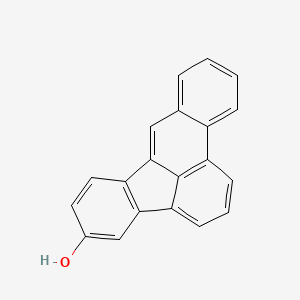
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(4-pyridin-3-yl-thiazol-2-yl)-amine](/img/structure/B14159487.png)
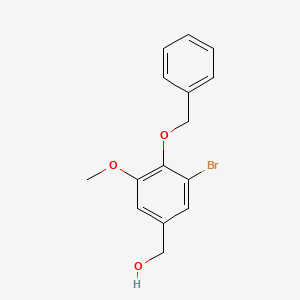
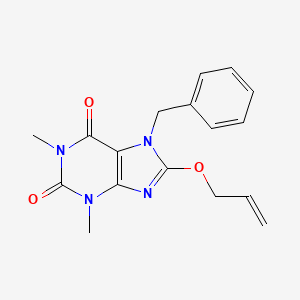
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
![3-(4-Butoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14159535.png)
![Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide](/img/structure/B14159536.png)

![11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14159556.png)
